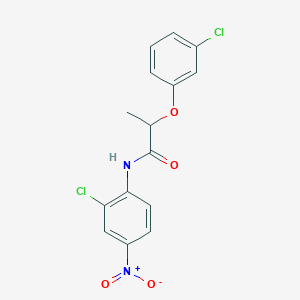
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide, commonly known as Nitrofen, is a synthetic herbicide that has been widely used in agriculture to control weeds. Nitrofen belongs to the family of nitrophenyl ether herbicides and is known to have both biochemical and physiological effects on plants.
Wirkmechanismus
Nitrofen acts by inhibiting the activity of protoporphyrinogen oxidase (PPO), an enzyme that is involved in the synthesis of chlorophyll in plants. By inhibiting PPO, Nitrofen disrupts the production of chlorophyll, leading to the death of the plant. Nitrofen is a selective herbicide, meaning that it targets only certain types of plants and does not harm others.
Biochemical and physiological effects:
Nitrofen has been shown to have both biochemical and physiological effects on plants. The herbicide disrupts the production of chlorophyll, leading to a reduction in photosynthesis and the accumulation of reactive oxygen species (ROS) in plant cells. Nitrofen also causes damage to the cell membrane, leading to cell death. In addition, Nitrofen has been shown to have an impact on the growth and development of plants, causing stunted growth and reduced seed production.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofen is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. In the laboratory, Nitrofen is a useful tool for studying the effects of oxidative stress on plant growth and development. However, Nitrofen has some limitations for lab experiments, including its toxicity and potential environmental impact. Researchers must take care to handle Nitrofen safely and dispose of it properly to avoid contamination of the environment.
Zukünftige Richtungen
There are several future directions for research on Nitrofen. One area of interest is the development of new herbicides that are more effective and less toxic than Nitrofen. Another area of research is the study of the impact of Nitrofen on non-target organisms, including beneficial insects and soil microorganisms. Additionally, researchers are interested in investigating the impact of Nitrofen on the environment and developing strategies for reducing its environmental impact.
Synthesemethoden
Nitrofen is synthesized by the reaction of 2-chloro-4-nitrophenol with 3-chlorophenol in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to form Nitrofen. The synthesis of Nitrofen is a multi-step process that requires careful attention to detail and proper handling of chemicals.
Wissenschaftliche Forschungsanwendungen
Nitrofen has been extensively studied for its herbicidal properties and its effects on plant growth and development. Researchers have used Nitrofen to study the mechanism of action of nitrophenyl ether herbicides and their impact on plant metabolism. Nitrofen has also been used in studies to investigate the role of oxidative stress in plant growth and development.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-6-5-11(19(21)22)8-13(14)17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZMPSXZLFFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5210934.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)

![1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210961.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone]](/img/structure/B5210970.png)

![2-(1-bromo-1-chloroethyl)-4,8-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5210974.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211004.png)


![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)